7-[2-(Furan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
7-[2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a furan ring, a triazolopyrimidine core, and a tetrahydroquinoline moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for further applications .
Chemical Reactions Analysis
Types of Reactions
7-[2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLINE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
7-[2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 7-[2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLINE involves its interaction with specific molecular targets and pathways. This compound may act by binding to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 7-[2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLINE include:
- 4-[2-[[7-amino-2-(2-furanyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]phenol
- 2-(2-FURANYL)-7-[3-(4-METHOXYPHENYL)PROPYL]-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-5-AMINE
Uniqueness
The uniqueness of 7-[2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLINE lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H23N5O |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
7-[2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-2,2,4,6-tetramethyl-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C22H23N5O/c1-13-10-15-14(2)12-22(3,4)25-17(15)11-16(13)18-7-8-23-21-24-20(26-27(18)21)19-6-5-9-28-19/h5-11,14,25H,12H2,1-4H3 |
InChI Key |
PZMRPVSTLZWGGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C1C=C(C(=C2)C3=CC=NC4=NC(=NN34)C5=CC=CO5)C)(C)C |
Origin of Product |
United States |
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